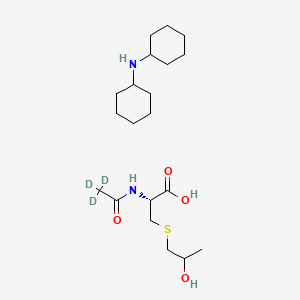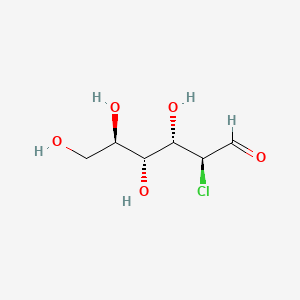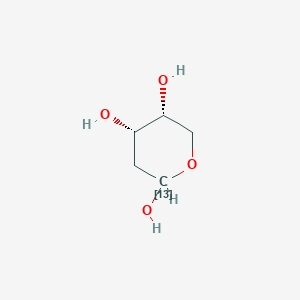
Ponazuril-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ponazuril-d3 is a deuterated form of Ponazuril, a triazine anticoccidial drug. It is primarily used in veterinary medicine to treat protozoal infections, particularly equine protozoal myeloencephalitis caused by Sarcocystis neurona. The deuterated form, this compound, is labeled with deuterium, which can be used in various pharmacokinetic studies to track the drug’s behavior in biological systems.
Aplicaciones Científicas De Investigación
Ponazuril-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Ponazuril.
Biology: Employed in studies to understand the biological pathways and mechanisms of action of anticoccidial drugs.
Medicine: Investigated for its potential use in treating protozoal infections in various animal species.
Industry: Utilized in the development of new veterinary drugs and formulations.
Mecanismo De Acción
Target of Action
Ponazuril-d3 is a triazine-based antiprotozoal medication that specifically targets protozoan parasites . Its primary mode of action is against the apicomplexan group of parasites, which include organisms such as Eimeria, Neospora, Toxoplasma, and Sarcocystis .
Mode of Action
This compound works by inhibiting the activity of certain enzymes that are essential for the replication of the protozoa’s nucleic acids . Specifically, it interferes with the parasite’s mitochondrial electron transport chain . This disruption affects the energy metabolism of the parasite, effectively inhibiting its ability to reproduce and survive within the host .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the energy metabolism of the protozoan parasites . By interfering with the mitochondrial electron transport chain, this compound disrupts the normal metabolic processes of the parasites, leading to their inability to reproduce and survive .
Pharmacokinetics
This compound exhibits a Michaelis-Menten elimination with a Michaelis-Menten constant K m and maximum metabolic rate V m of 10.8 μg/mL and 0.083 mg/kg/h . The apparent volume of distribution was calculated to be 735 mL/kg, and the final estimated oral bioavailability was 81% . Additionally, cumulatively 86.42 ± 2.96% of ponazuril was recovered from feces and 0.31% ± 0.08% from urine during 0-1,020 h after oral administration .
Result of Action
The result of this compound’s action is the effective control of protozoan parasites, leading to a reduction in the clinical signs associated with the infection . This includes symptoms such as diarrhea in cases of coccidiosis or neurological symptoms in diseases like equine protozoal myeloencephalitis (EPM) . By stopping the multiplication of protozoan parasites, this compound prevents the progression of the disease and reduces the likelihood of severe health complications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the density of the animal populations and the hygiene of the environments can affect the prevalence of coccidia infected animals . In environments where the animal populations are dense and the conditions could be unhygienic, there is a higher prevalence of coccidia infected animals . Therefore, the efficacy of this compound in controlling coccidiosis can be influenced by these environmental factors .
Análisis Bioquímico
Cellular Effects
Ponazuril-d3 is expected to have similar cellular effects as Ponazuril. Ponazuril has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to share similar mechanisms with Ponazuril, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ponazuril-d3 is synthesized through a multi-step process involving the introduction of deuterium atoms into the Ponazuril molecule. The synthesis typically starts with the preparation of deuterated intermediates, followed by their incorporation into the Ponazuril structure. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing production costs. The use of high-performance liquid chromatography (HPLC) is common to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: Ponazuril-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Conversion to sulfides.
Substitution: Formation of substituted triazine derivatives.
Comparación Con Compuestos Similares
Toltrazuril: A triazine derivative with similar anticoccidial activity.
Diclazuril: Another triazine compound used to treat coccidiosis in animals.
Sulfonamides: A class of synthetic compounds with broad-spectrum antimicrobial activity.
Uniqueness of Ponazuril-d3: this compound is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in understanding the drug’s behavior in biological systems and optimizing its use in veterinary medicine.
Propiedades
Número CAS |
1346602-48-9 |
|---|---|
Fórmula molecular |
C18H14F3N3O6S |
Peso molecular |
460.399 |
Nombre IUPAC |
1-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C18H14F3N3O6S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)30-12-4-6-13(7-5-12)31(28,29)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)/i2D3 |
Clave InChI |
VBUNOIXRZNJNAD-BMSJAHLVSA-N |
SMILES |
CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F |
Sinónimos |
1-Methyl-3-[3-methyl-4-[4-[(trifluoromethyl)sulfonyl]phenoxy]phenyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione-d3; Toltrazuril-d3 Sulfone; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-deoxy-D-[2-13C]ribose](/img/structure/B583559.png)
